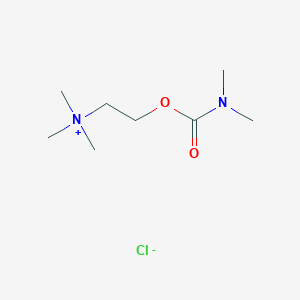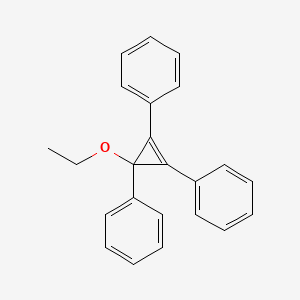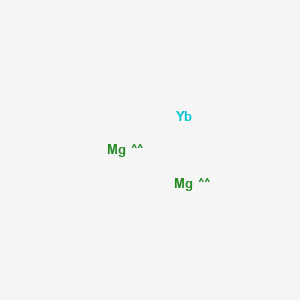
Magnesium--ytterbium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium–ytterbium (2/1) is an intermetallic compound composed of magnesium and ytterbium in a 2:1 atomic ratioThe compound crystallizes in a hexagonal structure and exhibits interesting thermodynamic and mechanical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium–ytterbium (2/1) can be synthesized through various methods, including direct reaction of magnesium and ytterbium metals at high temperatures. The reaction typically involves heating the metals in a controlled atmosphere to prevent oxidation. The phase diagram for the magnesium-ytterbium system indicates that the compound forms at specific compositions and temperatures .
Industrial Production Methods: Industrial production of magnesium–ytterbium (2/1) involves similar high-temperature synthesis methods. The metals are melted together in a furnace under an inert atmosphere to prevent contamination. The molten mixture is then cooled to form the desired intermetallic compound. This process can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium–ytterbium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions: Common reagents used in reactions with magnesium–ytterbium (2/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions to ensure the desired products are formed. For example, oxidation reactions may be conducted in an oxygen-rich environment at elevated temperatures .
Major Products Formed: The major products formed from reactions involving magnesium–ytterbium (2/1) depend on the specific reagents and conditions used. Oxidation reactions typically produce magnesium oxide and ytterbium oxide, while substitution reactions can yield various magnesium and ytterbium compounds .
Applications De Recherche Scientifique
Magnesium–ytterbium (2/1) has several scientific research applications due to its unique properties. In materials science, it is studied for its potential use in lightweight, high-strength alloys. The compound’s mechanical properties make it suitable for applications in aerospace and automotive industries .
In chemistry, magnesium–ytterbium (2/1) is used as a catalyst in various reactions. Its ability to facilitate certain chemical transformations makes it valuable in synthetic chemistry and industrial processes .
In biology and medicine, the compound’s biocompatibility and potential therapeutic properties are being explored. Research is ongoing to determine its effectiveness in medical implants and drug delivery systems .
Mécanisme D'action
The mechanism by which magnesium–ytterbium (2/1) exerts its effects is related to its electronic structure and bonding characteristics. The compound interacts with various molecular targets and pathways, influencing chemical reactions and material properties. For example, its catalytic activity is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to magnesium–ytterbium (2/1) include other intermetallic compounds such as magnesium-zinc (MgZn2) and magnesium-aluminum (MgAl2). These compounds share similar structural and chemical properties but differ in their specific applications and performance characteristics .
Uniqueness: Magnesium–ytterbium (2/1) is unique due to its specific combination of magnesium and ytterbium, which imparts distinct properties not found in other intermetallic compounds. Its high strength-to-weight ratio, excellent thermal stability, and catalytic activity make it a valuable material for various applications .
Propriétés
Numéro CAS |
12032-59-6 |
|---|---|
Formule moléculaire |
Mg2Yb |
Poids moléculaire |
221.66 g/mol |
InChI |
InChI=1S/2Mg.Yb |
Clé InChI |
XUDKJFWBFMAPFC-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Mg].[Yb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



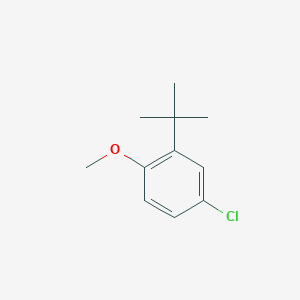

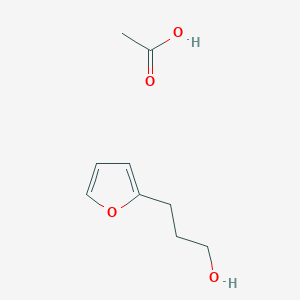
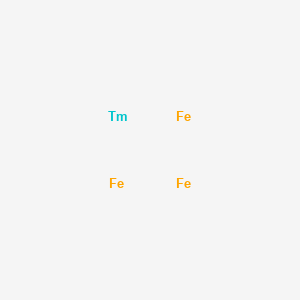
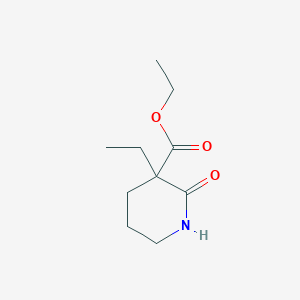
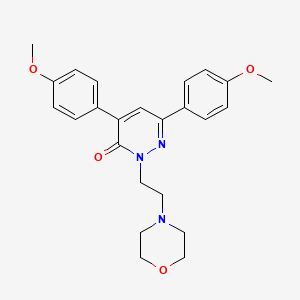
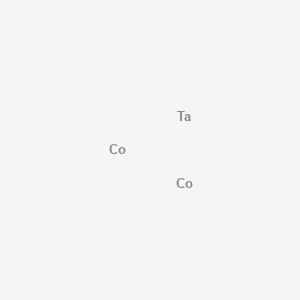
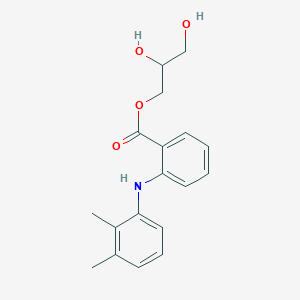
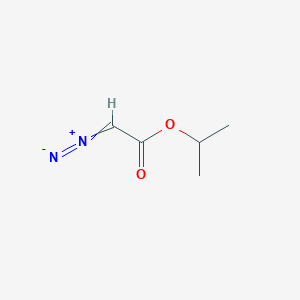

![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
